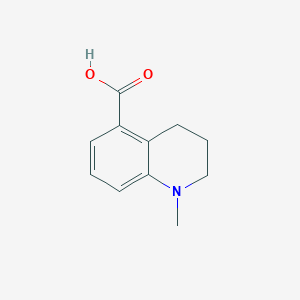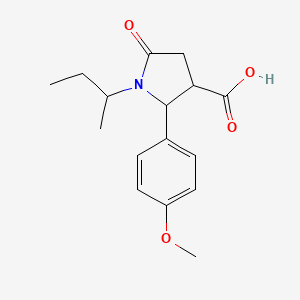
1-(sec-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(sec-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a sec-butyl group, a methoxyphenyl group, and a pyrrolidine ring with a carboxylic acid functional group
Vorbereitungsmethoden
The synthesis of 1-(sec-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with sec-butylamine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as diethyl malonate, to form the pyrrolidine ring. The final step involves the oxidation of the resulting compound to introduce the carboxylic acid group.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
1-(sec-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(sec-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(sec-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites of enzymes, inhibiting their activity. Additionally, it can interact with receptor proteins, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(sec-Butyl)-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(sec-Butyl)-2-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: Differing by the presence of a hydroxy group instead of a methoxy group, which affects its reactivity and biological activity.
1-(sec-Butyl)-2-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid: Differing by the presence of a methyl group instead of a methoxy group, influencing its chemical properties and applications.
Eigenschaften
Molekularformel |
C16H21NO4 |
|---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
1-butan-2-yl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-4-10(2)17-14(18)9-13(16(19)20)15(17)11-5-7-12(21-3)8-6-11/h5-8,10,13,15H,4,9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
IFJRKZCHMSSLGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



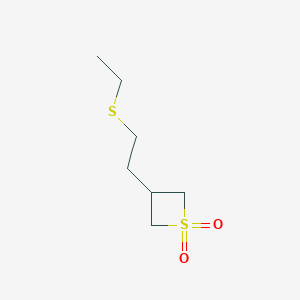
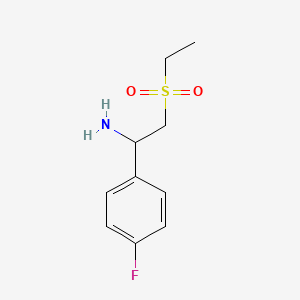
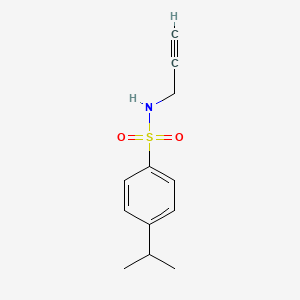
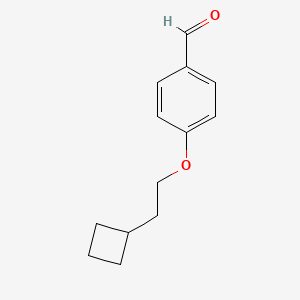

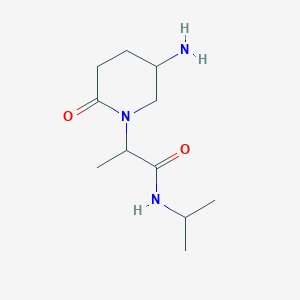
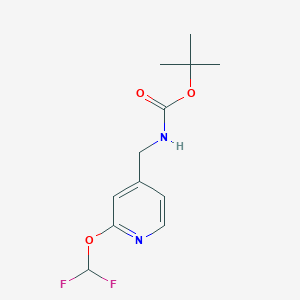
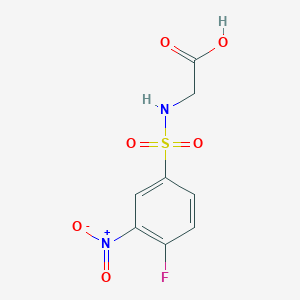
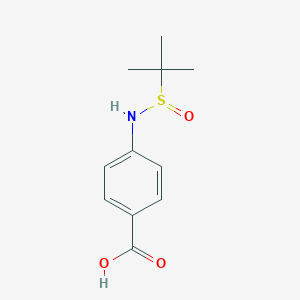
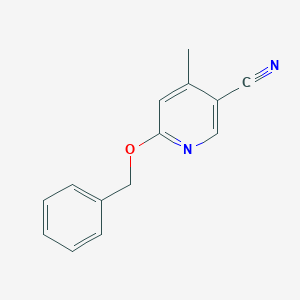
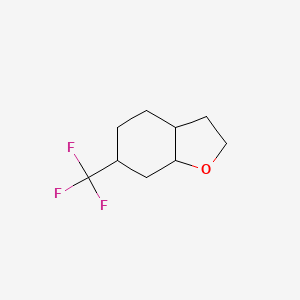
![1-[2-[[(3-Chloro-4-methoxyanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B13000967.png)
